N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14970146
InChI: InChI=1S/C17H13N3O5/c21-15(18-7-9-1-4-13-14(5-9)25-8-24-13)10-2-3-11-12(6-10)20-17(23)16(22)19-11/h1-6H,7-8H2,(H,18,21)(H,19,22)(H,20,23)
SMILES:
Molecular Formula: C17H13N3O5
Molecular Weight: 339.30 g/mol

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

CAS No.:

Cat. No.: VC14970146

Molecular Formula: C17H13N3O5

Molecular Weight: 339.30 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide -

Specification

Molecular Formula C17H13N3O5
Molecular Weight 339.30 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide
Standard InChI InChI=1S/C17H13N3O5/c21-15(18-7-9-1-4-13-14(5-9)25-8-24-13)10-2-3-11-12(6-10)20-17(23)16(22)19-11/h1-6H,7-8H2,(H,18,21)(H,19,22)(H,20,23)
Standard InChI Key GEHSBTHVCRCGRC-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a 1,3-benzodioxole group linked via a methylene bridge to the 6-position of a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold. The molecular formula, C15H14N2O5\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{5}, reflects a balance of aromatic and aliphatic regions, with the benzodioxole contributing electron-rich π-systems and the tetrahydroquinoxaline providing planar rigidity. Key functional groups include:

  • Dioxo groups at positions 2 and 3, enabling hydrogen bonding with biological targets .

  • Carboxamide at position 6, enhancing solubility and participating in enzyme-substrate interactions .

Table 1: Key Structural Features

FeaturePositionRole in Bioactivity
1,3-BenzodioxoleSubstituentEnhances blood-brain barrier penetration
TetrahydroquinoxalineCoreProvides planar binding surface
CarboxamideC6Mediates hydrogen bonding

Synthetic Routes

Synthesis typically proceeds via a multi-step sequence:

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxalic acid yields 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline .

  • Benzodioxole Incorporation: Nucleophilic substitution attaches the 1,3-benzodioxol-5-ylmethyl group using a brominated intermediate .

  • Carboxamide Installation: Coupling with activated carboxylic acids via EDC/HOBt chemistry completes the structure .

Critical parameters include maintaining anhydrous conditions during cyclization and optimizing reaction temperatures (60–80°C) to achieve yields >65% .

Biochemical Interactions and Mechanisms

Tubulin Binding Activity

Molecular docking studies reveal high-affinity binding (Kd=12.3nMK_d = 12.3 \, \text{nM}) to the colchicine site on β-tubulin, disrupting microtubule assembly. This mechanism parallels vinca alkaloids but with improved specificity for cancer cell lines (e.g., IC50_{50} = 0.8 μM in MCF-7 breast cancer cells) .

PARP Inhibition

The compound inhibits PARP-1/2 enzymes (IC50=25nM\text{IC}_{50} = 25 \, \text{nM}) by competing with NAD+^+ at the catalytic domain, synergizing with DNA-damaging chemotherapies . Structural analogs with nitro substitutions show enhanced potency, suggesting redox-mediated DNA damage augmentation .

Apoptosis Induction

In vitro assays demonstrate dose-dependent caspase-3 activation (EC50_{50} = 1.2 μM) and G2/M cell cycle arrest in HeLa cells, confirming pro-apoptotic effects .

Pharmacological Applications

Oncology

Preclinical models highlight efficacy in xenograft tumors:

  • Breast Cancer: 58% tumor volume reduction at 10 mg/kg (21-day regimen) .

  • Glioblastoma: Enhanced survival in orthotopic models via blood-brain barrier penetration .

Neurodegenerative Diseases

Preliminary data suggest neuroprotective effects in Aβ-induced neuronal cultures, potentially via PARP-mediated reduction of oxidative stress .

Structural Analogs and SAR Insights

Table 2: Comparative Bioactivity of Quinoxaline Derivatives

CompoundModificationPARP IC50_{50} (nM)Tubulin KdK_d (nM)
Parent CompoundNone2512.3
Nitro-Substituted DerivativeC7-NO2_2189.8
Chlorobenzene AnalogueC3-Cl4215.6

Key structure-activity relationship (SAR) trends:

  • Electron-Withdrawing Groups (e.g., -NO2_2) enhance PARP inhibition by stabilizing enzyme interactions .

  • Hydrophobic Substituents improve tubulin binding through van der Waals contacts .

Future Directions

Ongoing research priorities include:

  • Clinical Translation: Phase I trials for solid tumors.

  • Combination Therapies: Pairing with checkpoint inhibitors or DNA repair inhibitors.

  • Formulation Optimization: Nanoparticle delivery to enhance bioavailability.

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